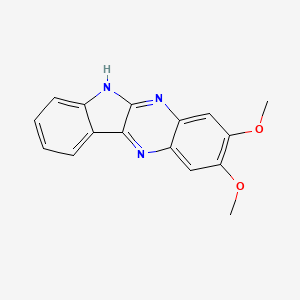
5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy-: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The structure of 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- consists of an indole ring fused with a quinoxaline ring, with two methoxy groups attached at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One of the most common methods for synthesizing indoloquinoxaline derivatives involves the condensation of isatin with o-phenylenediamine.
Microwave Irradiation: The use of copper-doped cadmium sulfide nanoparticles under microwave irradiation has been proposed for the reactions of substituted isatins with o-phenylenediamine, leading to high yields.
Nanoparticle Catalysis: Cerium(IV) oxide nanoparticles have also been shown to be effective in similar reactions, proceeding in aqueous medium and yielding products with high efficiency.
Industrial Production Methods: Industrial production methods for 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: These compounds can also be reduced using common reducing agents, although specific examples for 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- are not extensively documented.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxalinones, while substitution reactions can yield various substituted indoloquinoxalines .
Applications De Recherche Scientifique
Biology and Medicine: Indoloquinoxaline derivatives have shown promising biological activities, including antiviral, antitumor, and antidiabetic properties . These compounds are being investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, indoloquinoxaline derivatives are used in the development of optoelectronic devices, such as light-emitting diodes and sensors .
Mécanisme D'action
The mechanism of action of 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- is predominantly through DNA intercalation. This involves the insertion of the compound between DNA base pairs, which can disrupt DNA replication and transcription processes . This mechanism is important for its potential anticancer and antiviral activities .
Comparaison Avec Des Composés Similaires
Indolo(2,3-b)quinoxaline: The parent compound without the methoxy groups.
6H-Indolo(2,3-b)quinoxaline: A similar compound with different substitution patterns.
N-substituted 6H-indolo(2,3-b)quinoxalines: These derivatives have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness: 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- is unique due to the presence of methoxy groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules .
Propriétés
Numéro CAS |
53493-62-2 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2,3-dimethoxy-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H13N3O2/c1-20-13-7-11-12(8-14(13)21-2)19-16-15(17-11)9-5-3-4-6-10(9)18-16/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
ZRXKDOULIFCGBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4NC3=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
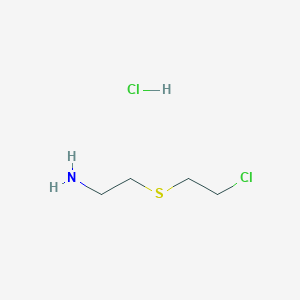
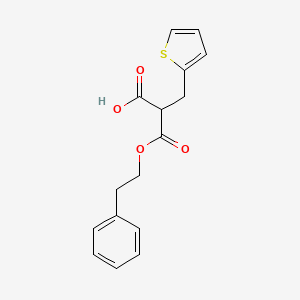
![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
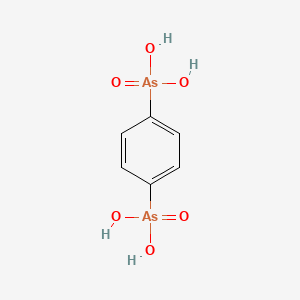
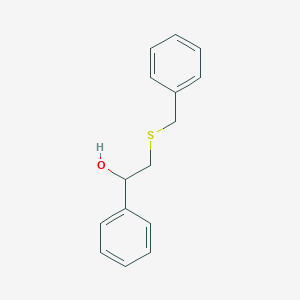
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)


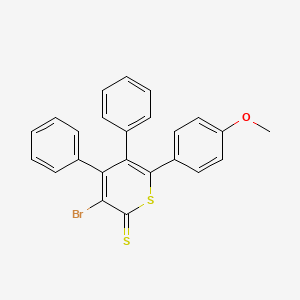
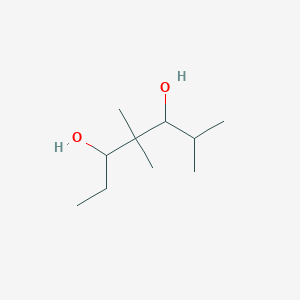
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
